molecular formula C15H12FNO4 B6408243 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261994-81-3

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408243
CAS RN: 1261994-81-3
M. Wt: 289.26 g/mol
InChI Key: KMPXFXKBUDOQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (AFMB) is an organic compound that is used in various scientific research applications. AFMB is a white, crystalline solid at room temperature and is soluble in water. AFMB is a fluorinated, aromatic carboxylic acid that has a wide range of applications in biochemistry, physiology, and other scientific research.

Scientific Research Applications

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It can be used in the study of enzyme kinetics, protein structure, and drug design. 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is also used in the study of metabolic pathways and the development of new drugs. Additionally, 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is used in the study of cell signaling and its role in various diseases.

Mechanism of Action

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce fever. 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been shown to inhibit the production of prostaglandins and to modulate the activity of various enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a potent inhibitor of COX-2, and it has a wide range of applications in biochemistry, physiology, and other scientific research. Additionally, 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is relatively inexpensive and easy to synthesize. However, 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% is a fluorinated compound and can be difficult to work with in some laboratory settings.

Future Directions

There are several potential future directions for research involving 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%. These include further exploration of its role in the modulation of metabolic pathways, its potential use in drug design, and its potential use in the treatment of various diseases. Additionally, further research could be done to explore the potential side effects of 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% and to develop new synthesis methods.

Synthesis Methods

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-methoxycarbonyl-2-fluorophenol with ethyl chloroformate and triethylamine in dichloromethane. This reaction results in the formation of ethyl 3-amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoate, which is then hydrolyzed to 3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-21-15(20)8-2-3-12(13(16)7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPXFXKBUDOQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691426
Record name 5-Amino-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261994-81-3
Record name 5-Amino-2'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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